molecular formula C7H2Br2F2O B2477757 4,5-Dibromo-2,3-difluorobenzaldehyde CAS No. 1805470-90-9

4,5-Dibromo-2,3-difluorobenzaldehyde

Cat. No.: B2477757
CAS No.: 1805470-90-9
M. Wt: 299.897
InChI Key: OMOFNDNSTFBMFY-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,3-difluorobenzaldehyde ( 1805470-90-9) is a high-purity fluorinated and halogenated aromatic building block of interest in advanced organic synthesis. With the molecular formula C7H2Br2F2O and a molecular weight of 299.90 g/mol, this compound is characterized by its aldehyde functional group, which serves as a versatile handle for further chemical transformations, including condensation and nucleophilic addition reactions . The specific arrangement of bromine and fluorine atoms on the benzene ring makes it a valuable precursor in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research where the introduction of fluorine atoms can significantly alter a compound's biological activity, metabolic stability, and binding properties . The strategic halogen substitution pattern is similar to those used in developing optimized prodrugs and other active compounds, highlighting its potential in medicinal chemistry programs . This product is intended for use as a key synthetic intermediate in laboratory settings. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,5-dibromo-2,3-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-3(2-12)6(10)7(11)5(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOFNDNSTFBMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Analytical Characterization for Structural Elucidation of 4,5 Dibromo 2,3 Difluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4,5-Dibromo-2,3-difluorobenzaldehyde, the ¹H NMR spectrum is expected to show a limited number of signals due to the highly substituted nature of the benzene (B151609) ring. The aldehydic proton (-CHO) will appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group. The aromatic region will display a single signal for the lone aromatic proton. The exact chemical shift of this proton will be influenced by the cumulative electronic effects of the two bromine and two fluorine substituents.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic-HData not availablesN/A
Aromatic-HData not availabletData not available

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The six aromatic carbons will appear in the region of δ 110-160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbons bonded to the highly electronegative fluorine atoms will exhibit large C-F coupling constants, which can be a key diagnostic feature.

Carbon Chemical Shift (ppm) Coupling Constant (J, Hz)
C=OData not availableN/A
C-CHOData not availableData not available
C-FData not availableData not available
C-FData not availableData not available
C-BrData not availableData not available
C-BrData not availableData not available
C-HData not availableData not available

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the chemical environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts of these signals will be influenced by the other substituents on the aromatic ring. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to the nearby aromatic proton (H-F coupling) would be expected, providing valuable information about their spatial relationship.

Fluorine Chemical Shift (ppm) Coupling Constant (J, Hz)
F at C-2Data not availableData not available
F at C-3Data not availableData not available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. In the case of this compound, it would primarily be used to confirm the coupling between the aromatic proton and any adjacent fluorine atoms, if present.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively assign the carbon signal corresponding to the aromatic C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This technique would be crucial for assigning the quaternary carbons (C-Br, C-F, C-CHO) by observing their long-range correlations with the aldehydic and aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), bromine atoms (Br), and potentially other neutral fragments, providing further confirmation of the compound's structure.

Fragment Ion m/z Relative Intensity (%)
[M]⁺Data not availableData not available
[M-H]⁺Data not availableData not available
[M-CHO]⁺Data not availableData not available
[M-Br]⁺Data not availableData not available
[M-2Br]⁺Data not availableData not available

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules. In the analysis of this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum would display a characteristic pattern.

IonCalculated m/zIsotopic Abundance
[C₇H₃⁷⁹Br₂F₂O+H]⁺298.85~25%
[C₇H₃⁷⁹Br⁸¹BrF₂O+H]⁺300.85~50%
[C₇H₃⁸¹Br₂F₂O+H]⁺302.85~25%

High-Resolution Mass Spectrometry (HRMS)

To ascertain the elemental composition with high accuracy, High-Resolution Mass Spectrometry (HRMS) is employed. This technique provides the exact mass of the parent ion, allowing for the confirmation of the molecular formula. For this compound (C₇H₂Br₂F₂O), the expected exact mass would be calculated and compared against the experimental value, with a very low tolerance for error, typically in the parts-per-million (ppm) range. This high level of precision is critical in distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band is anticipated in the region of 1690-1715 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be observed at lower frequencies, generally in the 1000-1300 cm⁻¹ and 500-700 cm⁻¹ regions, respectively.

Functional GroupExpected Wavenumber (cm⁻¹)
Aldehyde C=O Stretch1690-1715
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1450-1600
C-F Stretch1000-1300
C-Br Stretch500-700

Raman Spectroscopy

Raman spectroscopy, while not always applicable, can provide complementary information to IR spectroscopy. For this compound, Raman spectroscopy could be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The C=C stretching vibrations of the aromatic ring and the C-Br bonds are often strong in the Raman spectrum.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the benzene ring conjugated with the carbonyl group of the aldehyde will likely result in a strong absorption band in the UV region. The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the aromatic ring.

TransitionExpected Wavelength Range (nm)
π → π240-280
n → π300-340

Fluorescence Spectroscopy

Fluorescence spectroscopy is a valuable tool for investigating the electronic structure and environment of molecules that exhibit luminescence. The fluorescence of a compound is dependent on its ability to absorb light and subsequently emit it at a lower energy (longer wavelength).

For aromatic aldehydes, the presence of a carbonyl group can influence fluorescence. While some aromatic aldehydes are fluorescent, the introduction of heavy atoms like bromine often leads to quenching of fluorescence. This phenomenon, known as the "heavy-atom effect," occurs because the heavy atoms facilitate intersystem crossing from the excited singlet state to the triplet state, a non-radiative pathway. Consequently, this compound is not expected to be strongly fluorescent. The study of its fluorescence properties would primarily confirm the absence of significant emission, which in itself is a characterization data point.

Factors that could potentially influence the fluorescence of halogenated benzaldehydes include the nature of the solvent and the presence of other functional groups. However, for this compound, the dominant effect is anticipated to be fluorescence quenching by the two bromine atoms.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method is generally suitable for halogenated aromatic compounds.

A typical HPLC system for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of acid like acetic acid or trifluoroacetic acid to improve peak shape. chromforum.orgresearchgate.net Isocratic or gradient elution can be employed to achieve optimal separation from impurities.

Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in this compound will absorb UV light. The detection wavelength would be set at or near the compound's absorption maximum to ensure high sensitivity. For quantitative analysis, a calibration curve would be generated using standards of known concentration.

Table 1: Illustrative HPLC Method Parameters for Halogenated Benzaldehydes

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org this compound, being a relatively small molecule, is amenable to GC-MS analysis. This method provides information on both the retention time of the compound and its mass spectrum, which offers a molecular fingerprint. libretexts.org

In a GC-MS analysis, the compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nist.gov This ionization process causes the molecule to fragment in a reproducible manner. whitman.edu

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. researchgate.net Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the formation of a dibromo-difluorophenyl cation. Further fragmentation could involve the loss of bromine atoms.

Table 2: Predicted Key Mass Fragments for this compound

m/z ValueCorresponding Fragment
298/300/302[M]+ (Molecular Ion)
297/299/301[M-H]+
269/271/273[M-CHO]+
190/192[M-CHO-Br]+
111[M-CHO-2Br]+

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC analysis would involve spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a suitable mobile phase, which is usually a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate mixture. epo.org The different components of the reaction mixture will travel up the plate at different rates depending on their polarity, resulting in their separation.

The separated spots can be visualized under UV light, as the aromatic nature of the compounds will cause them to appear as dark spots on a fluorescent background. By comparing the TLC profile of the reaction mixture to that of the starting materials and a pure sample of the product (if available), the progress of the reaction can be qualitatively assessed.

Table 3: General TLC Parameters for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm)

Reactivity and Reaction Mechanisms of 4,5 Dibromo 2,3 Difluorobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows 4,5-Dibromo-2,3-difluorobenzaldehyde to participate in a variety of addition and condensation reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Key examples of nucleophilic addition reactions applicable to this compound include reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). These reactions are pivotal for forming carbon-carbon bonds and result in the formation of secondary alcohols.

NucleophileReagent ExampleExpected Product Structure
HydrideSodium borohydride (B1222165) (NaBH₄)(4,5-Dibromo-2,3-difluorophenyl)methanol
OrganometallicMethylmagnesium bromide (CH₃MgBr)1-(4,5-Dibromo-2,3-difluorophenyl)ethanol
CyanideHydrogen cyanide (HCN)2-hydroxy-2-(4,5-Dibromo-2,3-difluorophenyl)acetonitrile

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step. These reactions are crucial for synthesizing more complex molecules, such as substituted alkenes and imines.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine. The reaction with this compound would proceed via the formation of a new carbon-carbon double bond. For instance, reacting it with malononitrile (B47326) would yield (4,5-Dibromo-2,3-difluorobenzylidene)malononitrile. beilstein-journals.org

Schiff Base Formation: The reaction of this compound with a primary amine (R-NH₂) leads to the formation of an imine, also known as a Schiff base. internationaljournalcorner.com This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate which then dehydrates to form the C=N double bond. researchgate.net Schiff bases are important intermediates in many organic syntheses and are studied for various applications. internationaljournalcorner.comjocpr.comsemanticscholar.org

Reaction NameReactantCatalystExpected Product
Knoevenagel CondensationMalononitrilePiperidine(4,5-Dibromo-2,3-difluorobenzylidene)malononitrile
Schiff Base FormationAnilineAcid (e.g., H⁺)N-(4,5-Dibromo-2,3-difluorobenzylidene)aniline

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: this compound can be oxidized to 4,5-Dibromo-2,3-difluorobenzoic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction: The reduction of the aldehyde group to a primary alcohol, (4,5-Dibromo-2,3-difluorophenyl)methanol, is typically achieved with hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful, less selective alternative.

Reactivity of Aromatic Halogen Substituents

The benzene (B151609) ring of this compound is heavily substituted with electron-withdrawing groups (two fluorine atoms, two bromine atoms, and an aldehyde group). This electronic structure makes the ring highly deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic carbon bearing a suitable leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.

In this compound, the fluorine atoms are generally better leaving groups than bromine atoms in SNAr reactions due to their high electronegativity which enhances the electrophilicity of the carbon to which they are attached. The aldehyde group is a strong deactivating group and directs incoming nucleophiles to the ortho and para positions. Therefore, the fluorine atom at the C-2 position, being ortho to the aldehyde, is expected to be the most activated site for nucleophilic attack. A strong nucleophile, such as sodium methoxide (B1231860) or an amine, would preferentially displace this fluorine atom.

NucleophileReagentExpected Major Product
MethoxideSodium methoxide (NaOCH₃)4,5-Dibromo-3-fluoro-2-methoxybenzaldehyde
AmineAmmonia (NH₃)2-Amino-4,5-dibromo-3-fluorobenzaldehyde

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. However, the benzene ring in this compound is extremely electron-deficient. All substituents (F, Br, and CHO) are deactivating, withdrawing electron density from the ring and making it a very poor nucleophile.

Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are highly disfavored and would require exceptionally harsh reaction conditions. Under such conditions, side reactions and decomposition are likely to occur before any significant substitution takes place. Therefore, for practical purposes, this compound is considered inert towards typical electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

This compound is a versatile substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The presence of two bromine atoms offers the potential for mono- or di-substitution, allowing for the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. nih.gov For this compound, a selective mono-coupling or a double-coupling can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid derivative, the catalyst system, and the reaction time. The choice of palladium catalyst and ligands is crucial in modulating the reactivity and selectivity. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org The reaction with this compound can be directed to selectively form mono- or di-alkynylated products. The regioselectivity of this reaction on polyhalogenated aromatic compounds is often influenced by both steric and electronic factors, with the less hindered and more electron-deficient positions being more reactive. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide and an alkene. While specific examples with this compound are not extensively documented, the general principles suggest that it would readily participate in such transformations. The regioselectivity of the alkene addition would be influenced by the electronic nature of the substituents on the aromatic ring.

Below is an interactive data table summarizing the expected reactivity in these cross-coupling reactions.

Reaction Typical Catalyst System Coupling Partner Expected Product Type Key Considerations
Suzuki-MiyauraPd(PPh₃)₄, Pd(dppf)Cl₂Aryl/vinyl boronic acids or estersMono- or diarylated benzaldehyde (B42025)Stoichiometry of boronic acid, choice of ligand and base. nih.govresearchgate.net
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynesMono- or dialkynylated benzaldehydeAmine base, solvent, and temperature control are critical for selectivity. organic-chemistry.orgnih.gov
HeckPd(OAc)₂, PPh₃AlkenesMono- or disubstituted styrenyl benzaldehyde derivativesBase selection and reaction temperature influence efficiency.

Influence of Multi-Halogenation on Aromatic Reactivity

The presence of four halogen atoms on the benzaldehyde ring significantly modifies its reactivity compared to unsubstituted benzaldehyde. Both the electronic character and the steric environment of the ring are profoundly affected.

Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). libretexts.org

Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, which increases the electron density at the ortho and para positions. This effect is generally weaker for halogens compared to other activating groups.

In this compound, the cumulative inductive effect of the four halogens and the aldehyde group makes the aromatic ring highly electron-deficient. This enhanced electrophilicity at the carbon atoms bearing the bromine atoms makes them more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. researchgate.net The fluorine atoms, being ortho to the bromine atoms, further enhance this effect.

The aldehyde group is a meta-director in electrophilic aromatic substitution due to its electron-withdrawing nature. libretexts.org The combined directing effects of the halogens (ortho, para-directing) and the aldehyde group lead to a complex reactivity pattern.

Substituent Inductive Effect Resonance Effect Overall Effect on Ring Reactivity Directing Influence (for EAS)
FluorineStrongly withdrawing (-I)Weakly donating (+M)DeactivatingOrtho, Para
BromineWithdrawing (-I)Weakly donating (+M)DeactivatingOrtho, Para
AldehydeStrongly withdrawing (-I, -M)Withdrawing (-M)Strongly deactivatingMeta

Steric hindrance plays a crucial role in the reactivity of this compound. The bromine atoms are significantly larger than the fluorine atoms, and their positions on the ring can impede the approach of bulky reagents.

In metal-catalyzed cross-coupling reactions, the steric environment around the carbon-bromine bonds can influence the rate of oxidative addition. The bromine at the C-4 position is flanked by a bromine atom and a fluorine atom, while the bromine at the C-5 position is adjacent to a fluorine atom and the aldehyde group. This subtle difference in the steric environment could be exploited to achieve regioselective reactions. For instance, a bulky phosphine (B1218219) ligand on the palladium catalyst might preferentially react at the less sterically hindered bromine atom. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: In reactions where only one of the two bromine atoms is to be substituted, such as a mono-Suzuki or mono-Sonogashira coupling, the regioselectivity is a key consideration. The relative reactivity of the C-4 and C-5 positions is determined by a combination of electronic and steric factors.

The electron-withdrawing fluorine atoms at C-2 and C-3 will influence the electrophilicity of the adjacent carbon atoms. The aldehyde group at C-1 will also exert an electronic influence. Generally, in polyhalogenated benzenes, the rate of oxidative addition in palladium catalysis is influenced by the electronic density at the carbon atom, with more electron-deficient C-Br bonds reacting faster. rsc.orgrsc.org In the case of this compound, the C-4 and C-5 positions are electronically distinct due to the influence of the adjacent aldehyde and fluorine substituents.

Furthermore, steric hindrance can direct the reaction to the less crowded site. The relative size of the incoming coupling partner and the ligands on the metal catalyst can be modulated to favor reaction at one position over the other. nih.gov For instance, coupling with a sterically demanding boronic acid might favor the less hindered bromine atom.

Stereoselectivity: For reactions involving the aldehyde group, such as nucleophilic additions, the stereoselectivity can be influenced by the adjacent fluorine atom at the C-2 position. The ortho-fluorine may direct the approach of the nucleophile to the carbonyl carbon, potentially leading to a degree of stereocontrol in the formation of a new chiral center. However, without specific experimental data, this remains a theoretical consideration.

In Heck reactions, the stereochemistry of the newly formed double bond is typically trans, a common outcome for this type of reaction.

The following table outlines the factors influencing regioselectivity in mono-substitution reactions.

Factor Influence on C-4 Position Influence on C-5 Position Expected Outcome
Electronic Effects Influenced by adjacent Br and F atoms.Influenced by adjacent F and CHO groups. The aldehyde's electron-withdrawing nature may increase the electrophilicity of the C5-Br bond.The more electron-deficient C-Br bond is expected to react preferentially.
Steric Effects Flanked by Br and F.Flanked by F and CHO. The aldehyde group is sterically less demanding than a bromine atom.Reaction at the C-5 position might be favored with bulky catalysts or reagents.

Q & A

Q. What are the established synthetic routes for 4,5-Dibromo-2,3-difluorobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

  • Direct Bromination/Fluorination: Start with benzaldehyde derivatives (e.g., 2,3-difluorobenzaldehyde) and perform regioselective bromination using reagents like N-bromosuccinimide (NBS) in acidic media. Optimize temperature (0–25°C) to control di-bromination at positions 4 and 5 .
  • Stepwise Functionalization: Fluorinate a dibrominated benzaldehyde precursor using fluorinating agents (e.g., DAST or Selectfluor), ensuring anhydrous conditions to avoid hydrolysis .
  • Validation: Monitor reactions via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify aldehyde proton (δ 9.8–10.2 ppm) and coupling patterns from fluorine (²J₃-F, ³J₂-F) and bromine atoms .
    • ¹³C NMR: Confirm carbonyl carbon (δ ~190 ppm) and substituent-induced deshielding .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 220.9989 for C₇H₃Br₂F₂O) .
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry (if crystalline derivatives are synthesized) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity trends in cross-coupling reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Model electron-withdrawing effects of Br and F substituents on the aldehyde group’s electrophilicity. Use software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack .
  • Reactivity Mapping: Compare Hammett σ constants for Br (σₚ = +0.23) and F (σₚ = +0.06) to rationalize regioselectivity in Suzuki-Miyaura couplings .
  • Validation: Correlate computational results with experimental kinetic data (e.g., reaction rates with arylboronic acids) .

Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?

Methodological Answer:

  • Stability Studies:
    • Store in anhydrous, halogenated solvents (e.g., DCM, chloroform) under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation .
    • Conduct accelerated degradation tests (40–60°C) and monitor via FT-IR for carbonyl loss (peak ~1700 cm⁻¹) .
  • Reaction Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions but may promote side reactions; balance with low-temperature conditions (−20°C to RT) .

Q. How can contradictory data on bromination regioselectivity be resolved experimentally?

Methodological Answer:

  • Controlled Bromination Trials: Vary bromine equivalents (1.0–2.5 eq.) and reaction times. Use ¹H NMR to track intermediate mono-brominated species .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., 4-Br-5-D-2,3-F-benzaldehyde) to study kinetic isotope effects in competing pathways .
  • Statistical Analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) influencing selectivity .

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